molecular formula C57H82O17 B1258810 51-hydroxy ciguatoxin CTX3C

51-hydroxy ciguatoxin CTX3C

Katalognummer: B1258810
Molekulargewicht: 1039.2 g/mol
InChI-Schlüssel: ZTZIBNUSGFFVMD-UWUFDLAESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

51-hydroxy ciguatoxin CTX3C is a ciguatoxin comprising a sequence of twelve trans-fused six-, seven-, eight- and nine-membered oxacycles and a spiro-fused hydroxytetrahydrofuran ring. It has a role as a metabolite.

Eigenschaften

Molekularformel

C57H82O17

Molekulargewicht

1039.2 g/mol

IUPAC-Name

(1R,3S,3'S,4Z,7R,9S,11R,13S,19R,20R,21S,23R,26S,28R,30Z,33S,35R,37S,39R,41S,43R,44S,45S,46R,48S,49S,50S,51R,53S,55R,57R,59S,60R)-44,45,50,55,59-pentamethylspiro[2,8,12,18,22,27,34,38,42,47,52,58-dodecaoxadodecacyclo[31.28.0.03,28.07,26.09,23.011,21.013,19.035,59.037,57.039,53.041,51.043,48]henhexaconta-4,15,24,30-tetraene-46,5'-oxolane]-3',20,49,60-tetrol

InChI

InChI=1S/C57H82O17/c1-27-19-39-41(22-45-51(71-39)29(3)49(60)55-52(72-45)28(2)30(4)57(74-55)25-31(58)26-63-57)68-43-24-48-56(5,73-44(43)20-27)47(59)23-42-35(69-48)12-7-6-11-32-33(66-42)14-10-15-34-36(64-32)16-17-37-40(65-34)21-46-54(70-37)50(61)53-38(67-46)13-8-9-18-62-53/h6-10,14,16-17,27-55,58-61H,11-13,15,18-26H2,1-5H3/b7-6-,14-10-/t27-,28+,29+,30+,31+,32-,33+,34-,35+,36+,37-,38+,39+,40+,41-,42-,43+,44-,45+,46-,47-,48-,49+,50-,51-,52-,53+,54-,55+,56+,57-/m1/s1

InChI-Schlüssel

ZTZIBNUSGFFVMD-UWUFDLAESA-N

Isomerische SMILES

C[C@@H]1C[C@H]2[C@@H](C[C@H]3[C@H](O2)[C@H]([C@@H]([C@H]4[C@H](O3)[C@H]([C@@H]([C@]5(O4)C[C@@H](CO5)O)C)C)O)C)O[C@H]6C[C@@H]7[C@]([C@@H](C[C@@H]8[C@@H](O7)C/C=C\C[C@@H]9[C@@H](O8)/C=C\C[C@@H]2[C@@H](O9)C=C[C@@H]3[C@@H](O2)C[C@@H]2[C@@H](O3)[C@@H]([C@@H]3[C@@H](O2)CC=CCO3)O)O)(O[C@@H]6C1)C

Kanonische SMILES

CC1CC2C(CC3C(O2)C(C(C4C(O3)C(C(C5(O4)CC(CO5)O)C)C)O)C)OC6CC7C(C(CC8C(O7)CC=CCC9C(O8)C=CCC2C(O9)C=CC3C(O2)CC2C(O3)C(C3C(O2)CC=CCO3)O)O)(OC6C1)C

Herkunft des Produkts

United States

Wissenschaftliche Forschungsanwendungen

Analytical Techniques

Mass Spectrometry and Structural Analysis
Recent studies have utilized advanced mass spectrometry techniques to elucidate the structure of 51-hydroxy ciguatoxin CTX3C and its fragmentation patterns. A study employed liquid chromatography/quadrupole time-of-flight mass spectrometry with atmospheric pressure chemical ionization to analyze the product ions generated from this compound. The findings indicated that the presence of the hydroxyl group at position C51 significantly influences fragmentation pathways, providing crucial insights into the structural characteristics of ciguatoxins .

Detection Methods
The development of sensitive detection methods for ciguatoxins is essential for monitoring marine toxins in seafood. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been optimized to detect low concentrations of ciguatoxins, including this compound. These methods allow for accurate quantification and are vital for regulatory compliance and public health safety .

Toxicological Studies

Cytotoxicity Assays
Toxicological assessments have demonstrated the cytotoxic effects of this compound on various cell lines, including neuroblastoma cells. These studies are critical for understanding the mechanisms of toxicity associated with ciguatera poisoning, as they provide data on median effective doses and inhibition constants for different ciguatoxin congeners .

Mechanisms of Action
Research has also focused on elucidating the mechanisms by which ciguatoxins interact with voltage-sensitive sodium channels in neuronal cells. Understanding these interactions can help in predicting the neurological symptoms associated with ciguatera fish poisoning and may inform therapeutic strategies for managing poisoning cases .

Environmental Monitoring

Ecosystem Impact Studies
The presence of this compound in marine ecosystems necessitates ongoing monitoring to assess its impact on marine life and human health. Studies involving tissue samples from various fish species have shown that toxin profiles can vary significantly based on geographic location and species-specific metabolism, indicating a need for tailored monitoring strategies .

Potential Therapeutic Uses

Antibody Development
Efforts to develop monoclonal antibodies targeting ciguatoxins have shown promise in both detection and potential treatment applications. For instance, specific antibodies have been produced that bind to this compound, enhancing detection capabilities and potentially offering avenues for detoxification therapies in poisoned individuals .

Data Summary Table

Application Area Details
Analytical TechniquesMass spectrometry for structural analysis; LC-MS/MS for detection
Toxicological StudiesCytotoxicity assays on neuroblastoma cells; mechanisms of action on sodium channels
Environmental MonitoringVariability in toxin profiles among fish species; implications for public health
Potential Therapeutic UsesDevelopment of monoclonal antibodies for detection and potential detoxification

Case Studies

  • Case Study 1: Detection in Lutjanus bohar
    An investigation into the toxin profiles of Lutjanus bohar revealed consistent levels of ciguatoxins across different oceanic regions, emphasizing the need for region-specific monitoring protocols .
  • Case Study 2: Monoclonal Antibody Development
    A successful approach to producing monoclonal antibodies against ciguatoxins has been reported, which could improve both detection methods and treatment options for affected individuals .

Vorbereitungsmethoden

Fragment Coupling and O,S-Acetal Formation

The synthesis began with the coupling of two preconstructed fragments: the ABCDE ring system (left wing) and the HIJKLM ring system (right wing). A critical step involved the formation of an O,S-acetal between a 1,4-diol (7 ) and an aldehyde (12 ) using scandium trifluoromethanesulfonate [Sc(OTf)₃] as a Lewis acid. This reaction achieved regioselective acetalization, enabling the connection of the two polycyclic fragments.

Radical Cyclization for G-Ring Closure

The seven-membered G-ring was constructed via a radical cyclization reaction. Treatment of β-alkoxyacrylate 15 with tris(trimethylsilyl)silane (TTMSS) and azobisisobutyronitrile (AIBN) generated an α-oxy radical, which underwent 7-endo cyclization to form the G-ring with high stereocontrol. This step introduced the C37–C38 bond, critical for the molecule’s neurotoxic activity.

Ring-Closing Metathesis for F-Ring Formation

The nine-membered F-ring was synthesized using a ring-closing metathesis (RCM) reaction catalyzed by Grubbs’ second-generation catalyst. This transformation converted a diene precursor into the macrocyclic F-ring, demonstrating the utility of transition-metal catalysis in constructing medium-sized ethers.

Global Deprotection and Final Steps

The final stages involved the removal of 2-naphthylmethyl (NAP) protecting groups using dichlorodicyanoquinone (DDQ). This oxidative deprotection yielded 51-hydroxyCTX3C with a 12% overall yield across 13 steps.

Table 1: Key Steps and Yields in First-Generation Synthesis

Step Reaction Type Key Reagents/Catalysts Yield (%)
1 O,S-Acetal Formation Sc(OTf)₃, TMSSPh 57
2 Radical Cyclization TTMSS, AIBN 54
3 Ring-Closing Metathesis Grubbs II Catalyst 61
4 Global Deprotection DDQ 63

Second-Generation Synthesis: Streamlining Efficiency

Hirama’s second-generation approach (2006) addressed limitations in the first synthesis, improving yield and reducing step count.

Direct O,S-Acetal Construction

A modified strategy employed α-chlorosulfide intermediates to directly form O,S-acetals without prior O,O-acetalization. This bypassed the need for thiophilic Lewis acids, simplifying the coupling of the ABCDE and HIJKLM fragments.

Enhanced Radical Cyclization

By optimizing the radical precursor and reaction conditions, the cyclization efficiency for the G-ring improved to 85% yield. The use of methyl propiolate as a radical trap minimized side reactions, enhancing stereoselectivity.

Iterative Deprotection and Final Assembly

The second-generation synthesis reduced the total number of steps from 13 to 9, achieving a 16% overall yield. Key advancements included the use of tetra-n-butylammonium fluoride (TBAF) for selective deprotection and streamlined RCM conditions.

Bidirectional Synthesis of the IJK Fragment

Clark and Popadynec (2020) developed a bidirectional strategy to construct the IJK tricyclic fragment, a critical subunit of 51-hydroxyCTX3C.

Double Ring-Closing Metathesis

Starting from a monocyclic diene, two sequential RCM reactions using Grubbs’ catalyst formed the J and K rings simultaneously. This bidirectional approach condensed the synthesis into four steps, achieving a 65% yield for the tricyclic core.

Tsuji-Trost Allylation for Side-Chain Installation

Palladium-catalyzed Tsuji-Trost allylation introduced the C49 methyl group using a PHOX ligand. This reaction exhibited excellent regioselectivity, affording the desired product in 78% yield.

Table 2: Bidirectional Synthesis of the IJK Fragment

Step Reaction Type Reagents/Catalysts Yield (%)
1 Double RCM Grubbs II Catalyst 65
2 Alcohol Oxidation Dess-Martin Periodinane 89
3 Enol Carbonate Formation Methyl Chloroformate 82
4 Tsuji-Trost Allylation Pd(OAc)₂, PHOX Ligand 78

Stereochemical Control and Challenges

The synthesis of 51-hydroxyCTX3C demands precise stereochemical control, particularly at the C51 hydroxyl group. Hirama’s approach introduced this group via late-stage oxidation of a protected intermediate using 2-iodoxybenzoic acid (IBX). Nuclear Overhauser effect (NOE) spectroscopy confirmed the R-configuration at C51, aligning with natural isolates.

Q & A

Q. What are the cytotoxicity thresholds for 51-hydroxyCTX3C in neuroblastoma cell lines?

  • Assay Protocol : The N2a neuroblastoma assay reveals concentration-dependent cytotoxicity. For example, 51-hydroxyCTX3C at 1 nM induces ~20% cell death, escalating to >80% at 10 nM. Lactate dehydrogenase (LDH) release correlates linearly with toxicity, validating it as a secondary endpoint .
  • Limitations : Variability in dose-response curves necessitates triplicate runs and normalization to CTX3C standards to account for batch effects .

Advanced Research Questions

Q. How do structural modifications, such as hydroxylation at the 51st position, influence ciguatoxin potency?

  • Structure-Activity Relationship (SAR) : Hydroxylation at the M-ring (position 51) does not significantly alter Nav channel activation potency compared to CTX3C, as shown in HEK293 cells expressing chimeric sodium channels. However, hydroxyl groups near the A-ring may enhance binding affinity, warranting molecular docking studies .
  • Contradictions : While reports no potency change, identifies distinct MS/MS fragmentation patterns for 51-hydroxyCTX3C, suggesting conformational shifts that could affect receptor interactions .

Q. What experimental challenges arise in quantifying 51-hydroxyCTX3C accumulation in aquatic organisms?

  • In Vivo Exposure Models : Fish fed Gambierdiscus polynesiensis show CTX3C-equivalent accumulation up to 3.6 pg/cell. Use radiolabeled receptor-binding assays (r-RBA) to measure tissue burden, ensuring linear regression fits (R² > 0.95) between toxin dose and muscle concentration .
  • Data Gaps : Limits of detection (LOD) for CTX3C in tissues (~0.32 ng/g) may obscure low-dose effects, requiring high-sensitivity LC-HRMS or in vitro bioassays (e.g., N2a CBA) for validation .

Q. How can transcriptomic data resolve contradictions in CTX3C’s subchronic toxicity profiles?

  • Experimental Design : Mice exposed to 102 ng/kg CTX3C daily show no mortality but exhibit hypokalemia and reduced urine output. Pair RNA-seq data with electrophysiology to link sodium channel dysregulation to renal dysfunction .
  • Methodological Pitfalls : Cross-validate transcriptomic findings (e.g., ion transporter downregulation) with serum electrolyte assays to distinguish direct toxin effects from compensatory mechanisms .

Q. What strategies improve the synthesis of 51-hydroxyCTX3C for mechanistic studies?

  • Synthetic Routes : The total synthesis of CTX3C involves chemoselective ring-closing metathesis (RCM) using Grubbs catalysts. For 51-hydroxyCTX3C, late-stage hydroxylation via Sharpless asymmetric dihydroxylation preserves stereochemical integrity .
  • Quality Control : Monitor intermediates with APCI-MS/MS to avoid toxic byproducts. Synthetic batches should match natural toxin fragmentation patterns (e.g., m/z 850–980 product ions) .

Methodological Considerations

  • Data Contradictions : Address variability in cell-based assays (e.g., N2a IC₅₀ ranges from 148.4 to 2100 cells/mL) by standardizing cell passage numbers and toxin exposure durations .
  • Advanced Instrumentation : High-resolution MS (Q-TOF) with MS/MS spectral libraries distinguishes 51-hydroxyCTX3C from co-eluting analogs like 2,3-dihydroxyCTX3C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
51-hydroxy ciguatoxin CTX3C
Reactant of Route 2
51-hydroxy ciguatoxin CTX3C

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.